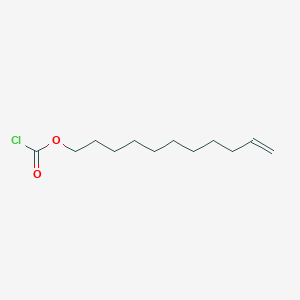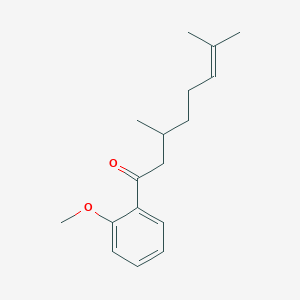![molecular formula C9H9NO4 B12593390 [(4-Nitrophenyl)methoxy]acetaldehyde CAS No. 422268-14-2](/img/structure/B12593390.png)
[(4-Nitrophenyl)methoxy]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Nitrophenyl)methoxy]acetaldehyde is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a nitrophenyl group attached to a methoxy group and an acetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methoxy]acetaldehyde typically involves the reaction of 4-nitrophenol with methoxyacetaldehyde under controlled conditions. One common method includes the use of a base-catalyzed reaction where 4-nitrophenol is treated with methoxyacetaldehyde in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Nitrophenyl)methoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 4-nitrophenylmethoxyacetic acid.
Reduction: [(4-Aminophenyl)methoxy]acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Nitrophenyl)methoxy]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Nitrophenyl)methoxy]acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
[(4-Nitrophenyl)methoxy]acetaldehyde can be compared with other similar compounds such as:
(4-Nitrophenyl)acetaldehyde: Lacks the methoxy group, leading to different reactivity and applications.
(4-Methoxyphenyl)acetaldehyde: Lacks the nitro group, resulting in different chemical and biological properties.
(4-Nitrophenyl)methanol:
Properties
CAS No. |
422268-14-2 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methoxy]acetaldehyde |
InChI |
InChI=1S/C9H9NO4/c11-5-6-14-7-8-1-3-9(4-2-8)10(12)13/h1-5H,6-7H2 |
InChI Key |
CFILJQWNOYPEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate](/img/structure/B12593329.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)
![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)



